2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide
Description
This compound belongs to the pyrrolo[3,2-d]pyrimidine class, characterized by a fused bicyclic core structure with a sulfur-linked acetamide moiety. Its structure includes a 3-ethyl group, a 4-oxo substituent, and a 7-phenyl group on the pyrrolopyrimidine scaffold. The N-[2-(trifluoromethyl)phenyl]acetamide side chain introduces strong electron-withdrawing properties due to the trifluoromethyl (-CF₃) group, which enhances binding affinity to hydrophobic enzymatic pockets . Such derivatives are often explored for kinase inhibition or anticancer activity, as seen in structurally related compounds (e.g., pyrazolo[3,4-d]pyrimidines in ) .
Properties
IUPAC Name |
2-[(3-ethyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F3N4O2S/c1-2-30-21(32)20-19(15(12-27-20)14-8-4-3-5-9-14)29-22(30)33-13-18(31)28-17-11-7-6-10-16(17)23(24,25)26/h3-12,27H,2,13H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVCXOYMFZQCCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. The key steps include the formation of the pyrrolo[3,2-d]pyrimidine core, the introduction of the sulfanyl group, and the attachment of the trifluoromethylphenyl acetamide moiety. Common reagents used in these reactions include various halogenated compounds, amines, and thiols. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of high-purity reagents, and implementing efficient purification techniques. Industrial methods may also involve continuous flow processes to enhance the efficiency and safety of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and sometimes catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be used in biochemical studies to investigate enzyme interactions or as a probe in molecular biology.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through binding to these targets, altering their conformation or activity, and triggering downstream signaling pathways.
Comparison with Similar Compounds
Table 1: Structural Comparison
*Calculated using PubChem tools. †Predicted via SwissADME.
Functional Group Impact
R1 Substituent (Ethyl vs. Butyl)
However, the butyl group enhances lipophilicity, favoring blood-brain barrier penetration .
R2 Substituent (Trifluoromethyl vs. Fluoro/Methyl)
The 2-(trifluoromethyl)phenyl group in the target compound increases electron-withdrawing effects, stabilizing charge-transfer interactions in enzyme binding. In contrast, the 3-fluoro-4-methylphenyl group () introduces steric and electronic effects that may alter selectivity .
Core Scaffold (Pyrrolo vs. Thieno)
Replacing the pyrrolo[3,2-d]pyrimidine core with a thieno[3,2-d]pyrimidine () enhances aromaticity, improving π-π stacking interactions but reducing solubility due to increased hydrophobicity .
Biological Activity
The compound 2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide is a member of the pyrrolo[3,2-d]pyrimidine family, notable for its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms of action, structure-activity relationships (SAR), and potential applications in various fields.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Pyrrolo[3,2-d]pyrimidine core : This core is central to its biological activity.
- Sulfanyl group : Enhances interaction with biological targets.
- Acetamide moiety : Contributes to lipophilicity and solubility.
Table 1: Structural Characteristics
| Component | Description |
|---|---|
| Core Structure | Pyrrolo[3,2-d]pyrimidine |
| Functional Groups | Sulfanyl, Acetamide |
| Lipophilicity | High due to substituents |
The biological activity of this compound primarily arises from its ability to interact with various molecular targets such as enzymes and receptors. The specific mechanisms include:
- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in cancer metabolism.
- Receptor Modulation : It may modulate receptor activity linked to cell proliferation and survival pathways.
Biological Activity
Research indicates that compounds similar to this compound exhibit promising results in preclinical models for various diseases, including cancer and autoimmune disorders.
Case Studies
- Anticancer Activity : A study demonstrated that derivatives of pyrrolo[3,2-d]pyrimidines inhibited KB human tumor cells effectively. The dual inhibition of AICARFTase and GARFTase pathways was noted as a mechanism to overcome tumor resistance .
- Enzyme Targeting : Research highlighted that similar compounds exhibited dual inhibitory properties against both EGFR WT and EGFR T790M kinases. This suggests a potential application in targeted cancer therapies .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that variations in the substituents on the pyrrolo core can significantly influence biological activity. For instance:
- Substituent Variations : Modifications at the 5-position of the pyrrolo structure have been correlated with enhanced antiproliferative effects.
Table 2: Comparative Biological Activity
| Compound Name | Activity Level | Target Mechanism |
|---|---|---|
| 2-{3-Ethyl-4-oxo-7-phenyldihydro-pyrrolo[3,2-d]} | High | Dual inhibition of purine biosynthesis |
| N-(4-fluorophenyl)-2-{3-methyl-thio-pyrrolo[3,2-d]} | Moderate | Receptor modulation |
| 2-{3-Ethyl-4-oxo-thieno[3,2-d]} | Low | Enzyme inhibition |
Potential Applications
The unique structural features of this compound suggest several potential applications:
- Cancer Therapy : Due to its enzyme-inhibitory properties and ability to modulate receptor pathways.
- Biochemical Research : As a tool for studying enzyme functions and signaling pathways.
- Drug Development : Its diverse interactions make it a candidate for developing new therapeutics targeting multiple pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
